5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Historical Development of Pyrazoline Chemistry
The foundation of pyrazoline chemistry dates to 1883, when Ludwig Knorr first synthesized antipyrine (1-phenyl-2,3-dimethyl-5-pyrazolone) via the condensation of phenylhydrazine with ethyl acetoacetate. This discovery marked the inception of pyrazolines as therapeutic agents, with antipyrine becoming the first clinically used antipyretic. The Knorr pyrazole synthesis—a reaction between hydrazines and 1,3-dicarbonyl compounds—remains a cornerstone for constructing pyrazoline scaffolds. By the early 20th century, derivatives like aminopyrine and dipyrone emerged, though safety concerns later limited their use. Modern innovations focus on structural diversification, with 4,5-dihydro-1H-pyrazole-1-carbothioamides gaining prominence due to their enhanced stability and bioactivity.
Significance of 4,5-dihydro-1H-pyrazole-1-carbothioamides in Medicinal Chemistry
The incorporation of a carbothioamide (-C(=S)NH2) group at the pyrazoline N1 position significantly alters electronic and hydrogen-bonding properties. This modification enhances interactions with biological targets such as enzymes and receptors. For instance, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide demonstrates selective antibacterial activity against Gram-positive pathogens by inhibiting DNA gyrase. The thioamide group’s polarizable sulfur atom facilitates π-π stacking and van der Waals interactions, improving target engagement. Additionally, carbothioamides exhibit greater metabolic resistance compared to their oxamide analogs, as evidenced by prolonged half-lives in pharmacokinetic studies.
Table 1: Comparative Bioactivity of Pyrazoline Carbothioamides vs. Analogous Structures
Research Trends in Functionalized Pyrazoline Derivatives
Recent synthetic strategies emphasize regioselective functionalization to tailor pyrazoline bioactivity. Claisen-Schmidt condensations between chalcones and thiosemicarbazides yield 1-carbothioamide derivatives with para-substituted aryl groups, as demonstrated in the synthesis of 2,6-dibenzylidenecyclohexanone-based pyrazolines. Computational studies reveal that electron-donating substituents (e.g., -OCH3, -N(CH3)2) at the para positions of the aryl rings stabilize the pyrazoline core through resonance and inductive effects, enhancing pharmacodynamic profiles. Furthermore, microwave-assisted and one-pot syntheses have reduced reaction times from hours to minutes while improving yields (>85%).
Importance of Dimethylamino and Methoxyphenyl Substitutions in Bioactive Molecules
The dimethylamino (-N(CH3)2) and methoxyphenyl (-C6H4-OCH3) groups confer distinct electronic and steric advantages:
- Dimethylamino Group : As a strong electron-donating substituent, it increases the molecule’s lipophilicity and modulates pKa values to enhance membrane permeability. In antioxidant studies, dimethylamino-flavon derivatives exhibit superior free-radical scavenging (IC50 = 11.5 μM) compared to methoxy analogs (IC50 = 15.6 μM).
- Methoxyphenyl Group : The methoxy moiety participates in hydrogen bonding with target proteins while providing steric bulk to prevent enzymatic degradation. For example, 3-(4-methoxyphenyl)-pyrazolines show 3-fold higher antitrypanosomal activity (EC50 = 0.8 μM) than unsubstituted analogs.
Table 2: Electronic Effects of Substituents on Pyrazoline Bioactivity
| Substituent | Hammett σ Value | LogP | Anticancer IC50 (μM) |
|---|---|---|---|
| -N(CH3)2 (para) | -0.83 | 2.1 | 4.2 |
| -OCH3 (para) | -0.27 | 1.8 | 6.7 |
| -H | 0 | 1.2 | 12.4 |
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-28(2)21-13-9-19(10-14-21)24-17-23(18-11-15-22(30-3)16-12-18)27-29(24)25(31)26-20-7-5-4-6-8-20/h4-16,24H,17H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUQFUDMSHKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research conducted by Ebenezer et al. (2022) demonstrated that derivatives of pyrazoline, including 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The study utilized disk diffusion methods to assess the efficacy of the compound against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14.7 |
| Escherichia coli | 14.3 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study indicated that pyrazoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of dimethylamino and methoxy groups is believed to enhance the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cell lines .
In Silico Studies
In silico analyses have been conducted to explore the binding affinity of this compound with various biological targets. Molecular docking studies revealed that it interacts favorably with enzymes involved in cancer progression and microbial resistance, indicating its potential as a lead compound for drug development . The molecular dynamics simulations further supported these findings by demonstrating stable interactions over time.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the successful synthesis and purity of the compound .
Mechanism of Action
The mechanism of action of 5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazoline Ring
5-Position Substitutions
- Electron-Donating Groups: Compound 5f features a 4-(dimethylamino)phenyl group, a strong electron donor enhancing solubility and electronic delocalization.
- Electron-Withdrawing Groups :
3-Position Substitutions
- 4-Methoxyphenyl (Compound 5f) vs. Phenyl :
- Heterocyclic Substituents :
Carbothioamide Modifications
- N-Phenyl (Compound 5f) vs. N-Methyl () reduces steric hindrance but limits hydrogen-bonding capacity .
Structural and Physicochemical Data Comparison
Notes and Limitations
- Biological Data Gaps : Activity data for Compound 5f is unavailable, limiting direct pharmacological comparisons.
- Structural Validation : Crystal structures of analogues (e.g., ) were resolved using SHELX (), ensuring accuracy in conformational analysis .
- Substituent Effects: The 4-(dimethylamino)phenyl group in Compound 5f is unique among analogues, warranting further study on its impact on solubility and target binding.
Biological Activity
5-(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a pyrazole ring and various functional groups that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects, supported by empirical data and case studies.
Chemical Structure
The molecular formula of the compound is . Its structural features include:
- Dimethylamino group : Enhances solubility and biological activity.
- Methoxyphenyl group : Contributes to the compound's lipophilicity.
- Pyrazole ring : A key structure in many bioactive compounds.
Antimicrobial Activity
Recent studies have demonstrated that the pyrazole derivative exhibits significant antimicrobial properties against various pathogens. The following table summarizes the inhibition zones observed in different microorganisms:
| Microorganism | Inhibition Zone (mm) at 5000 µg/mL | Inhibition Zone (mm) at 2500 µg/mL |
|---|---|---|
| Escherichia coli | 13.8 ± 0.8 | 11.8 ± 0.2 |
| Staphylococcus aureus | 13.2 ± 0.0 | 12.2 ± 0.0 |
| Listeria monocytogenes | 16.8 ± 1.3 | 15.3 ± 0.0 |
| Pseudomonas aeruginosa | 11.4 ± 0.4 | 12.8 ± 1.1 |
| Candida albicans | 17.8 ± 1.5 | Not tested |
These results indicate that the compound possesses moderate to high antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, particularly Candida albicans .
Anticancer Activity
The anticancer potential of this compound has also been explored, revealing promising results in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from to , indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.
Case Study: MCF-7 Cell Line
A specific study focused on the MCF-7 cell line showed that treatment with the pyrazole derivative resulted in a significant reduction in cell viability, with flow cytometry analysis confirming an increase in apoptotic cells by approximately . This suggests that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of survival pathways .
Mechanistic Insights
In silico studies have provided insights into the mechanisms of action of this compound:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins involved in cancer cell proliferation and survival pathways.
- Toxicity Assessment : Tools like eMOLTOX indicated potential toxic substructures; however, no acute toxic effects were observed in vitro, suggesting a favorable safety profile for further development .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrazole-1-carbothioamide derivatives, and how can reaction conditions be optimized for this compound?
- Methodological Answer: The synthesis typically involves a cyclocondensation reaction between substituted chalcones and thiosemicarbazide under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMSO), temperature control (80–100°C), and catalyst use (e.g., acetic acid). For example, hydrazine hydrate in DMSO has been used to form the pyrazoline core, followed by thioamide functionalization . Optimization requires monitoring via TLC and adjusting molar ratios of reactants to minimize byproducts.
- Table 1: Example Reaction Conditions
| Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Chalcone derivative | DMSO | 100 | 8–10 | 65–75 | |
| Thiosemicarbazide | Ethanol | 80 | 6 | 70–80 |
Q. How is the structural elucidation of this compound performed, and what spectroscopic/crystallographic techniques are critical?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Key metrics include bond angles (e.g., C–S bond length: ~1.68 Å) and dihedral angles between aromatic rings. Complementary techniques:
- NMR: H and C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.0 ppm).
- IR: Stretching vibrations for C=O (~1650 cm) and C=S (~1250 cm) .
- Example Crystallographic Data:
- Space group: Triclinic (common for pyrazolines)
- Unit cell parameters: Å, Å, Å .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological activity, and how can molecular docking be applied to this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the molecule’s electronic structure. Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinase enzymes uses software such as AutoDock Vina. Key steps:
Prepare the ligand (compound) and receptor (target protein) files.
Define binding pockets using grid parameters (e.g., 20 Å × 20 Å × 20 Å).
Analyze binding affinities (ΔG values) and hydrogen-bonding interactions .
Q. How can researchers resolve contradictions in reported biological activities across similar pyrazole derivatives?
- Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) Analysis: Compare substituents (e.g., methoxy vs. fluorine groups) to correlate electronic effects with activity .
- Dose-Response Studies: Validate IC values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
- Meta-Analysis: Pool data from studies using standardized protocols (e.g., MTT assay at 48-hour incubation) .
Q. What advanced techniques are recommended for studying tautomerism or conformational dynamics in this compound?
- Methodological Answer: Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria (e.g., thione-thiol shifts). For conformational analysis:
- Dynamic XRD: Track structural changes under temperature gradients.
- Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., in DMSO) to predict dominant conformers .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s solubility in polar vs. nonpolar solvents. How should researchers address this?
- Methodological Answer: Solubility discrepancies may stem from crystallinity differences. Strategies:
- Hansen Solubility Parameters (HSP): Calculate δ, δ, δ to predict solvent compatibility.
- Powder X-Ray Diffraction (PXRD): Compare amorphous vs. crystalline forms.
- Experimental Validation: Test solubility in DMSO, ethanol, and chloroform using UV-Vis spectroscopy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
